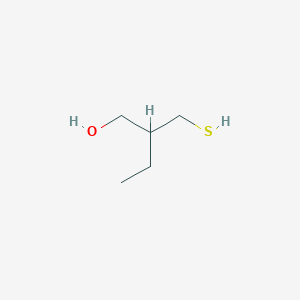
3-Mercapto-2-ethylpropanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-2-ethylpropanol is an organic compound with the molecular formula C5H12OS. It belongs to the class of thiols, which are sulfur analogs of alcohols. The compound is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to a branched carbon chain. Thiols are known for their strong and often unpleasant odors, and this compound is no exception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Mercapto-2-ethylpropanol can be synthesized through various methods. One common approach involves the reaction of thiourea with an alkyl halide, followed by hydrolysis. Another method includes the reaction of an alkyl halide with sodium hydrosulfide (NaSH) in an S_N2 reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of sodium hydrosulfide and an appropriate alkyl halide under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or water, and the product is purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercapto-2-ethylpropanol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., NaOH) are commonly employed.
Major Products Formed
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Various substituted thiols and ethers
Wissenschaftliche Forschungsanwendungen
3-Mercapto-2-ethylpropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein structures due to its ability to form disulfide bonds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Mercapto-2-ethylpropanol involves its ability to interact with various molecular targets through the formation of disulfide bonds. This interaction can affect the structure and function of proteins and enzymes, leading to changes in biological activity. The compound can also act as a nucleophile in chemical reactions, participating in substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-1-propanol: Similar structure but with a different carbon chain length.
Ethanethiol: A simpler thiol with a shorter carbon chain.
1-Butanethiol: Another thiol with a different carbon chain structure.
Uniqueness
3-Mercapto-2-ethylpropanol is unique due to its branched carbon chain and the presence of both a mercapto and a hydroxyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler thiols .
Eigenschaften
CAS-Nummer |
144686-31-7 |
|---|---|
Molekularformel |
C5H12OS |
Molekulargewicht |
120.22 g/mol |
IUPAC-Name |
2-(sulfanylmethyl)butan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
InChI-Schlüssel |
WPGXWRDNSGSYBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12544012.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)
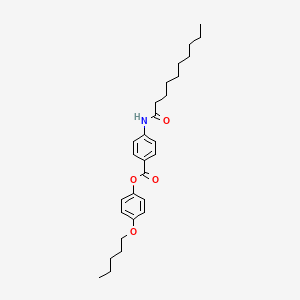
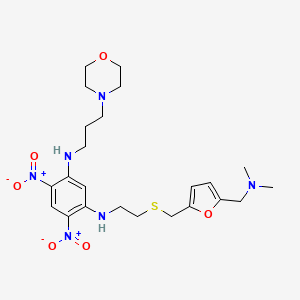
![1,2-Di([1,1'-biphenyl]-4-yl)-1,1,2,2-tetramethyldisilane](/img/structure/B12544053.png)
![6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B12544055.png)
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
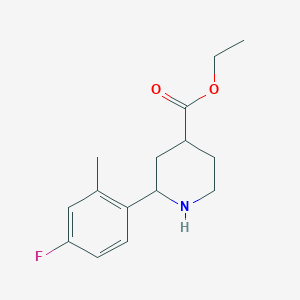
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
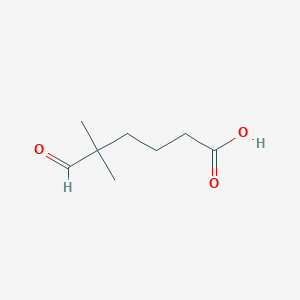

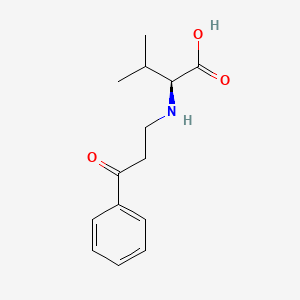
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)

